molecular formula C11H14NO7P B14319867 5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid CAS No. 107099-17-2

5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid

Cat. No.: B14319867
CAS No.: 107099-17-2
M. Wt: 303.20 g/mol
InChI Key: XVVZSEXTAACTPS-UHFFFAOYSA-N
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Description

5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid is a complex organic compound with the molecular formula C₁₁H₁₄NO₇P This compound is characterized by the presence of a hydroxy group, a nitrophenoxy group, and a phosphoryl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid typically involves multiple steps, starting with the preparation of the nitrophenoxy and phosphoryl intermediates. One common method includes the nitration of phenol to produce 4-nitrophenol, followed by its reaction with phosphorus oxychloride to form 4-nitrophenoxyphosphoryl chloride. This intermediate is then reacted with pentanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and phosphorylation processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.

Major Products Formed

    Oxidation: Formation of 5-[oxo-(4-nitrophenoxy)phosphoryl]pentanoic acid.

    Reduction: Formation of 5-[hydroxy-(4-aminophenoxy)phosphoryl]pentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and nitrophenoxy groups can form hydrogen bonds and electrostatic interactions with active sites, while the phosphoryl group can participate in phosphorylation reactions, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-[hydroxy-(4-aminophenoxy)phosphoryl]pentanoic acid: Similar structure but with an amino group instead of a nitro group.

    5-[hydroxy-(4-methylphenoxy)phosphoryl]pentanoic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

CAS No.

107099-17-2

Molecular Formula

C11H14NO7P

Molecular Weight

303.20 g/mol

IUPAC Name

5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic acid

InChI

InChI=1S/C11H14NO7P/c13-11(14)3-1-2-8-20(17,18)19-10-6-4-9(5-7-10)12(15)16/h4-7H,1-3,8H2,(H,13,14)(H,17,18)

InChI Key

XVVZSEXTAACTPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCCC(=O)O)O

Origin of Product

United States

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